3-Octanone

Olfactory Neuroscience Primate Sensory Biology Flavor Perception

Select 3-Octanone (CAS 106-68-3) for unmatched olfactory potency in musty/mushroom flavor and fragrance compositions. Its primate olfactory threshold of 0.41–4.1 ppb significantly outperforms 2-octanone (34–340 ppb), delivering cost-effective sensory impact at trace levels. Pre-validated safety as FEMA 2803 and JECFA 290 (FDA 21 CFR 172.515, EU 1334/2008) streamlines food & beverage regulatory approval. Essential for analytical reference standards in fungal VOC research. Avoid generic substitution; this isomer's unique chemosensory activity and regulatory acceptance demand authenticated sourcing.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 106-68-3
Cat. No. B092607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octanone
CAS106-68-3
Synonyms3-octanone
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC
InChIInChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3
InChIKeyRHLVCLIPMVJYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
0.02 M
2.6 mg/mL at 20 °C
Miscible with ethanol, ether
Miscible with oxygenated solvents.
In water, 2.6X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.3
soluble in most common organic solvents;  insoluble in water
1 ml in 5 ml 60% alcohol;  1 ml in 3 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Octanone (CAS 106-68-3) Technical Overview for Scientific Procurement and Industrial Selection


3-Octanone (CAS 106-68-3), also known as ethyl amyl ketone, is a C8 aliphatic ketone with the molecular formula C8H16O . It is one of three positional isomers of octanone, alongside 2-octanone and 4-octanone [1]. This colorless liquid is characterized by a musty, mushroom-like, and ketonic odor profile, and is naturally present in various botanicals including lavender, rosemary, and mushrooms [2]. Its primary industrial applications span flavor and fragrance formulations, analytical reference standards, and roles as a fungal volatile organic compound (VOC) of ecological significance .

Why Generic Substitution of 3-Octanone (CAS 106-68-3) Fails in Critical Scientific and Industrial Applications


Generic substitution of 3-octanone with other C8 ketones or alcohols is not straightforward due to significant differences in olfactory thresholds, biological activity, and regulatory acceptance. While isomers like 2-octanone share the same molecular formula, their odor detection thresholds, behavioral responses in biological assays, and antimicrobial efficacy differ markedly [1]. Furthermore, the specific role of 3-octanone as a key fungal volatile and its established safety profile as a food flavoring agent (FEMA 2803, JECFA 290) are not automatically transferable to other in-class compounds, necessitating targeted sourcing and application-specific validation [2]. The following quantitative evidence details where these critical differentiations lie.

3-Octanone (CAS 106-68-3) Comparative Performance Data vs. Key Analogs for Informed Procurement


Olfactory Detection Threshold: 3-Octanone vs. 2-Octanone in Primate Models

In a study assessing olfactory sensitivity in spider monkeys (Ateles geoffroyi), the detection threshold range for 3-octanone was determined to be 0.41–4.1 ppb (parts per billion). In comparison, a separate study on the same species reported a detection threshold range for 2-octanone of 34–340 ppb [1]. This represents a significant differential in detectability, with 3-octanone being perceived at much lower concentrations.

Olfactory Neuroscience Primate Sensory Biology Flavor Perception

Comparative Olfactory Sensitivity: 3-Octanone vs. 3-Octanol in Spider Monkeys

In the same spider monkey study, the olfactory detection threshold for 3-octanone (0.41–4.1 ppb) was found to be significantly lower than that of its corresponding alcohol, 3-octanol (1.5–152 ppb) [1]. This indicates that the ketone is detected at far lower concentrations than the alcohol, highlighting a functional group-dependent difference in olfactory potency.

Olfactory Neuroscience Chemoreception Primate Behavior

Differential Behavioral Response in Locusts: 3-Octanone vs. 2-Heptanone

In a 2023 study, the behavioral responses of locusts (Locusta migratoria) to various compounds were evaluated. While 2-heptanone induced a significant attraction response, 3-octanone did not. Furthermore, RNA interference (RNAi) of the odorant receptor LmigOR3, which detects both compounds, did not alter the attraction to 2-heptanone but significantly increased attraction to 3-octanone [1]. This demonstrates a distinct and contrasting behavioral role for 3-octanone, which is aversive in this context, linked to its natural occurrence as a fungal pathogen odorant.

Insect Chemoreception Pest Management Behavioral Ecology

Analytical Method Validation: Limits of Detection and Quantification for 3-Octanone

For quantitative analysis in complex matrices like mushroom volatiles, a validated multiple headspace solid-phase microextraction (MHS-SPME) method coupled with GC-MS achieved a limit of detection (LoD) of 0.033–0.078 ng and a limit of quantification (LoQ) of 0.111–0.259 ng for 3-octanone [1]. This method demonstrates the feasibility of precise, trace-level quantification of 3-octanone in complex biological samples, a critical requirement for food quality control and ecological research.

Analytical Chemistry GC-MS Method Validation

Regulatory Acceptance and Safety Profile for Flavor Applications

3-Octanone is approved for use as a flavoring agent by major regulatory bodies. It has a FEMA number of 2803 and a JECFA number of 290 . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-octanone in 1998 and established an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This established safety profile is a critical differentiator, as not all C8 ketones share the same level of regulatory acceptance for direct food use.

Food Safety Regulatory Science Flavor Chemistry

Optimal Application Scenarios for 3-Octanone (CAS 106-68-3) Based on Quantitative Differentiation


Flavor and Fragrance Formulation with High Olfactory Impact

3-Octanone is ideal for creating musty, mushroom, and earthy notes in perfumery and flavor compositions. Its exceptionally low olfactory detection threshold in primate models (0.41–4.1 ppb) [1] ensures potent sensory impact at trace levels, far exceeding that of its isomer 2-octanone (34–340 ppb) [1]. This high potency makes it a cost-effective and powerful tool for achieving specific flavor profiles without overwhelming a formula.

Neuroscience and Behavioral Studies on Olfaction

The stark contrast in detection thresholds between 3-octanone and its analogs (e.g., 3-octanol at 1.5–152 ppb, and 2-octanone at 34–340 ppb) [1] makes it a valuable tool for probing structure-odor relationships and olfactory receptor specificity in animal models. Its distinct aversive behavioral effect in locusts, contrasting with the attraction elicited by 2-heptanone [2], further underscores its utility as a specific and non-interchangeable stimulus in chemosensory research.

Analytical Reference Standard for Volatile Analysis in Food and Environmental Samples

As a key fungal volatile, 3-octanone serves as a critical analytical reference standard. Validated methods, such as MHS-SPME-GC-MS, allow for its precise quantification at trace levels (LoD of 0.033–0.078 ng, LoQ of 0.111–0.259 ng) in complex matrices like mushrooms [3]. Its presence is an indicator of fungal metabolism and can be used in quality control of food products (e.g., detecting off-flavors in grapes and wine [4]) or in indoor air quality assessments for mold contamination [5].

Food and Beverage Flavoring with Established Safety Credentials

For direct use in food and beverage products, 3-octanone's established safety profile is paramount. Its classification as FEMA 2803 and JECFA 290, with a JECFA ADI of 'No safety concern' [6], ensures compliance with major food regulations (e.g., EU Regulation 1334/2008, FDA 21 CFR 172.515) . This pre-validated safety status significantly reduces regulatory hurdles compared to using less-characterized C8 ketone isomers, making it the clear choice for commercial food product development.

Technical Documentation Hub

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